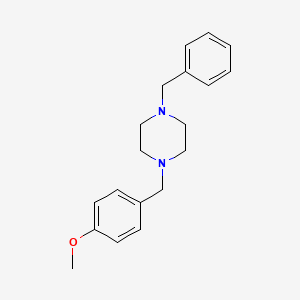

1-benzyl-4-(4-methoxybenzyl)piperazine

Description

Contextual Significance of Disubstituted Piperazines in Organic and Medicinal Chemistry Research

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. researchgate.net This structural motif is considered a "privileged structure" in medicinal chemistry because it is frequently found in biologically active compounds and approved drugs. researchgate.netmdpi.com The presence of two nitrogen atoms allows for the introduction of two different substituents (disubstitution), creating a vast chemical space for exploration. researchgate.net This versatility makes the piperazine scaffold a valuable tool for medicinal chemists aiming to optimize the physicochemical and pharmacokinetic properties of a molecule, or to arrange key pharmacophoric groups in a precise three-dimensional orientation to interact with biological targets. mdpi.com

Disubstituted piperazine derivatives are integral to the development of new therapeutic agents and research tools. researchgate.net They exhibit a wide spectrum of biological activities, and their derivatives have been investigated for applications as anticancer, antiviral, and antidiabetic agents, among others. researchgate.net The ability to modify the substituents on the piperazine nitrogens allows researchers to fine-tune a compound's properties, such as its affinity and selectivity for specific biological receptors. acs.orgwikipedia.org For instance, series of N,N'-disubstituted piperazine compounds have been synthesized and evaluated for their binding properties at sigma (σ) receptors, which are implicated in various central nervous system (CNS) disorders. acs.org

The synthesis of these compounds can be approached through several classic strategies, including the stepwise nucleophilic substitution of piperazine with reactive halides or through transition-metal-catalyzed C-N bond coupling reactions. researchgate.net Other common methods include reductive amination and the reduction of carboxamides. mdpi.com The benzyl (B1604629) group, in particular, is often used as a blocking group that can be easily removed later in a synthetic sequence, facilitating the creation of unsymmetrically disubstituted piperazines. orgsyn.org

Rationale for Academic Investigation of 1-Benzyl-4-(4-methoxybenzyl)piperazine and Analogues

The academic investigation into this compound and its analogues is primarily motivated by their potential as specific ligands for biological targets, particularly in neuroscience research. A significant area of focus is their interaction with sigma (σ) receptors, which are involved in a range of CNS diseases, including schizophrenia, Alzheimer's disease, and substance abuse. nih.gov Noninvasive in vivo imaging of these receptors is a key goal for understanding disease pathogenesis, and piperazine derivatives are promising candidates for developing such imaging agents. nih.gov

For example, a close analogue, 1-(benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine, was synthesized as a potential agent for positron emission tomography (PET) imaging of sigma-1 (σ1) receptors. nih.gov The synthesis involved treating an N-substituted piperazine with 4-methoxybenzyl chloride. nih.gov This highlights a common rationale: the development of highly specific molecular probes to study the distribution and function of receptors in the brain. nih.gov The 4-methoxybenzyl group is a key structural component in this context.

Furthermore, analogues of 1-benzylpiperazine (B3395278) (BZP) are studied to create analytical profiles and investigate the neuropharmacological properties of novel designer compounds. auburn.edu The simplicity of modifying the piperazine structure allows for the systematic synthesis of derivatives to explore structure-activity relationships (SAR). acs.org By altering substituents on the benzyl and phenyl rings, researchers can modulate a compound's binding affinity and selectivity for different receptors, such as dopamine (B1211576) and serotonin (B10506) transporters. researchgate.netwikipedia.org

The synthesis of this compound itself can be achieved through established organic chemistry methods. A common route involves the N-alkylation of 1-benzylpiperazine with 4-methoxybenzyl chloride. nih.gov Alternatively, it could be prepared via reductive amination of 1-benzylpiperazine with 4-methoxybenzaldehyde (B44291). auburn.edu

Table 1: Physicochemical Properties of Key Precursors This interactive table provides data on the primary chemical precursors used in the synthesis of this compound.

| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Benzylpiperazine | C₁₁H₁₆N₂ | 176.26 | 2759-28-6 |

| 4-Methoxybenzyl chloride | C₈H₉ClO | 156.61 | 824-94-2 |

| 1-(4-Methoxybenzyl)piperazine (B1330243) | C₁₂H₁₈N₂O | 206.28 | 21867-69-6 |

Data sourced from multiple chemical databases and publications. nih.govswgdrug.org

Table 2: Research Findings on Related Disubstituted Piperazines This table summarizes findings from studies on piperazine derivatives structurally related to this compound, illustrating the research focus in this area.

| Compound Type | Research Focus | Key Finding | Reference |

| N,N'-Disubstituted Piperazines | Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding | Certain derivatives show subnanomolar affinity for the σ1 site, demonstrating high specificity. | acs.org |

| 1-Benzoyl-4-benzylpiperazine Analogues | Anticonvulsant Activity | Showed significant protection in animal models of seizures. | |

| 1-(Benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine | PET Imaging Agent for σ1 Receptors | The radiolabeled version showed specific binding to σ receptors in the brain in vivo. | nih.gov |

| Benzhydrylpiperazine Hybrids | Anticancer Activity | Certain derivatives displayed potent antiproliferative activity against cancer cell lines. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-[(4-methoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-22-19-9-7-18(8-10-19)16-21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGYSHGVZIBZMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354079 | |

| Record name | 1-benzyl-4-[(4-methoxyphenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148120-38-1 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-4-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148120-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl-4-[(4-methoxyphenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 Benzyl 4 4 Methoxybenzyl Piperazine

Retrosynthetic Analysis and Key Precursor Synthesis

Synthesis of 1-Benzylpiperazine (B3395278) Intermediates

1-Benzylpiperazine (BZP) is a key intermediate, and its synthesis has been well-established through several methods. A common and efficient approach involves the direct N-alkylation of piperazine (B1678402) with benzyl (B1604629) chloride. orgsyn.orgwikipedia.org To control the degree of substitution and avoid the formation of the undesired 1,4-dibenzylpiperazine (B181160) byproduct, reaction conditions are carefully managed. wikipedia.orgwikipedia.org

One effective laboratory-scale preparation involves the reaction of piperazine hexahydrate with benzyl chloride in ethanol. orgsyn.org In this procedure, piperazine dihydrochloride (B599025) monohydrate can be used to create a buffered system that favors mono-benzylation. orgsyn.org The resulting 1-benzylpiperazine can be isolated and purified as its dihydrochloride salt, which is a stable, crystalline solid. orgsyn.org Subsequent treatment with a base liberates the free base for further reaction.

Alternative methods for preparing 1-benzylpiperazine include the alkaline hydrolysis of 1-benzyl-4-carbethoxypiperazine. orgsyn.org The benzyl group serves as a convenient protecting group for one of the nitrogen atoms of the piperazine ring, allowing for selective functionalization of the second nitrogen. orgsyn.org

Synthesis of 4-(4-Methoxybenzyl) Substitution Precursors

The second key precursor is a reactive derivative of the 4-methoxybenzyl group. The choice of this precursor dictates the subsequent coupling strategy. Common precursors include 4-methoxybenzyl halides and 4-methoxybenzaldehyde (B44291).

4-Methoxybenzyl Halides: 4-Methoxybenzyl chloride and 4-methoxybenzyl bromide are frequently used as electrophiles in direct alkylation reactions.

4-Methoxybenzyl chloride can be synthesized from p-methoxybenzyl alcohol by reaction with thionyl chloride. Another route involves the reaction of anisole (B1667542) with paraformaldehyde and hydrogen chloride.

4-Methoxybenzyl bromide can be prepared from p-methoxybenzyl alcohol by treatment with hydrogen bromide gas or using reagents like carbon tetrabromide and triphenylphosphine. It is noted to be less stable than the corresponding chloride.

4-Methoxybenzaldehyde: This aldehyde is the key precursor for reductive amination reactions. It is commercially available and can be synthesized by the oxidation of 4-methoxytoluene (p-cresyl methyl ether) using manganese dioxide. Another method is the oxidative cleavage of anethole.

Direct Alkylation and Reductive Amination Approaches to 1-Benzyl-4-(4-methoxybenzyl)piperazine

With the key precursors in hand, the final assembly of this compound can be achieved through two primary methods: direct N-alkylation or reductive amination.

Direct N-Alkylation: This method involves the reaction of 1-benzylpiperazine with a 4-methoxybenzyl halide, such as 4-methoxybenzyl chloride or bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can influence the reaction rate and yield. For instance, the synthesis of related 1-aralkyl-4-benzylpiperazine derivatives has been successfully achieved by reacting N-benzylpiperazine with the appropriate aralkyl chloride in the presence of potassium carbonate in DMF at 80 °C. researchgate.net

Reductive Amination: This is a powerful and widely used method for forming C-N bonds. In this approach, 1-benzylpiperazine is reacted with 4-methoxybenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. Common reducing agents for this transformation include sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. A study on the synthesis of designer piperazine drugs describes the reductive alkylation of a substituted piperazine with a substituted benzaldehyde (B42025) using triethylamine (B128534) as a base in methanol, followed by reduction. auburn.edu This methodology is directly applicable to the synthesis of this compound.

| Reaction Type | Reactants | Typical Reagents & Conditions | Product |

| Direct Alkylation | 1-Benzylpiperazine, 4-Methoxybenzyl chloride | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | This compound |

| Reductive Amination | 1-Benzylpiperazine, 4-Methoxybenzaldehyde | Reducing agent (e.g., NaBH₄, H₂/Pd-C), Solvent (e.g., Methanol) | This compound |

This table provides a generalized overview of the direct alkylation and reductive amination approaches.

Exploration of Alternative Synthetic Routes for Enhanced Yields and Purity

Another consideration for enhancing purity is the minimization of byproducts. In the synthesis of 1-benzylpiperazine, for example, careful control of stoichiometry and reaction conditions is crucial to prevent the formation of 1,4-dibenzylpiperazine. wikipedia.orgwikipedia.org The use of protecting group strategies can also be employed to ensure selective N-alkylation and improve the purity of the final product.

Stereoselective Synthesis Strategies for Enantiomeric Forms of this compound

The piperazine ring in this compound is prochiral. The introduction of substituents on the piperazine ring itself can create stereocenters, leading to the possibility of enantiomeric forms. The development of stereoselective synthetic methods is crucial for investigating the biological activity of individual enantiomers.

While specific literature on the stereoselective synthesis of this compound is not abundant, general strategies for the asymmetric synthesis of substituted piperazines can be applied. These methods often start from chiral precursors or employ chiral catalysts.

From Chiral Precursors: One approach involves starting with enantiomerically pure α-amino acids. These can be converted in a multi-step sequence into chiral 2-substituted piperazines with orthogonal protecting groups, allowing for selective derivatization at the nitrogen atoms.

Catalytic Asymmetric Synthesis: Iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides has been shown to produce a wide range of chiral piperazines with high enantioselectivity. Another method involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to yield chiral piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines.

These general methodologies provide a framework for the potential stereoselective synthesis of analogues of this compound where a stereocenter is present on the piperazine ring.

Synthesis of Structurally Modified Analogues and Derivatives of this compound for Research Purposes

The synthesis of structurally modified analogues of this compound is of significant interest for structure-activity relationship (SAR) studies in various research contexts. These modifications can involve substitutions on either of the aromatic rings or alterations to the piperazine core itself.

Modifications of the Benzyl and Methoxybenzyl Moieties: A variety of analogues can be synthesized by using different substituted benzyl halides/aldehydes or substituted methoxybenzyl halides/aldehydes in the coupling reactions described in section 2.2. For example, a range of 1-aralkyl-4-benzylpiperazine derivatives have been synthesized by varying the substituents on the aralkyl moiety. researchgate.net Similarly, derivatives with different substituents on the phenyl ring of the benzyl group have been prepared. nih.gov

Modifications of the Piperazine Core: The piperazine ring itself can be modified. For instance, 1,4-disubstituted piperazine-2,5-dione derivatives have been synthesized as potential antioxidants. nih.gov These compounds are prepared by reacting a substituted aniline (B41778) with a haloacetyl halide to form an N-substituted-2-haloacetamide, which then undergoes cyclization with an amino acid ester. The resulting piperazine-2,5-dione can be further functionalized.

Modifications on the Benzyl Moiety

The benzyl group of this compound presents a prime site for modification to modulate the compound's steric and electronic properties. Standard synthetic organic chemistry techniques can be employed to introduce a wide range of substituents onto the aromatic ring of the benzyl moiety.

The synthesis of such derivatives typically begins with appropriately substituted benzyl halides or by functionalizing the parent compound. For instance, N-alkylation of 1-(4-methoxybenzyl)piperazine (B1330243) with a series of substituted benzyl chlorides or bromides is a direct route to introduce diversity at this position. A general synthetic scheme involves the reaction of the monosubstituted piperazine with various benzyl halides under basic conditions. researchgate.neteuropa.eu

Research on analogous N-benzylpiperazine systems has demonstrated that substitutions on the benzyl ring can significantly influence biological activity. For example, in a series of disubstituted 1,4-piperazines, the introduction of a 4-chloro or 4-methoxy group onto the benzyl ring was found to improve binding affinity for sigma (σ) receptors, whereas other substitutions were generally detrimental. nih.gov This highlights the sensitivity of molecular recognition to the electronic and steric nature of the substituent.

Common modifications include the introduction of halogens (F, Cl, Br), alkyl, alkoxy, nitro, and cyano groups at the ortho, meta, or para positions of the benzyl ring. These can be achieved by using the corresponding substituted benzylating agent in the initial synthesis.

| Derivative Name | Modification | Synthetic Precursor (Example) | Potential Impact |

|---|---|---|---|

| 1-(4-Chlorobenzyl)-4-(4-methoxybenzyl)piperazine | Para-chloro substitution | 1-Chloro-4-(chloromethyl)benzene | Alters electronic properties, enhances lipophilicity |

| 1-(3-Nitrobenzyl)-4-(4-methoxybenzyl)piperazine | Meta-nitro substitution | 1-(Bromomethyl)-3-nitrobenzene | Introduces strong electron-withdrawing group |

| 1-(2,4-Difluorobenzyl)-4-(4-methoxybenzyl)piperazine | Ortho- and para-fluoro substitution | 2,4-Difluoro-1-(chloromethyl)benzene | Modulates pKa and metabolic stability |

| 1-(4-Methylbenzyl)-4-(4-methoxybenzyl)piperazine | Para-methyl substitution | 1-(Bromomethyl)-4-methylbenzene | Increases lipophilicity and steric bulk |

Modifications on the 4-Methoxybenzyl Moiety

The 4-methoxybenzyl moiety offers a key functional handle for derivatization, primarily through modification of the methoxy (B1213986) group itself. The ether linkage is susceptible to cleavage, which unmasks a phenol (B47542) that can be used for subsequent functionalization.

O-Demethylation: A common and pivotal modification is the O-demethylation of the 4-methoxy group to yield the corresponding 4-hydroxybenzyl derivative. This transformation is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). cscanada.netunisi.it Studies on the metabolism of para-methoxyphenylpiperazine (pMeOPP) have shown that it is converted to para-hydroxyphenylpiperazine by the enzyme CYP2D6, indicating that this demethylation can also occur biochemically. wikipedia.org

The resulting phenolic hydroxyl group is a versatile intermediate for a variety of chemical transformations:

O-Alkylation: The phenol can be alkylated with a range of alkyl halides or tosylates to introduce new ether linkages. This strategy is particularly useful for attaching functional groups, such as fluoroalkyl chains for radiolabeling or longer chains to modulate solubility and pharmacokinetic properties. nih.gov

Esterification: Reaction with acyl chlorides or carboxylic anhydrides can form ester derivatives.

Etherification with Functional Groups: The phenol can be reacted with precursors bearing specific functionalities, such as ethylene (B1197577) glycol tosylates, to introduce hydrophilic chains or linkers for conjugation to other molecules.

| Reaction Type | Reagents (Example) | Product Intermediate | Potential for Further Derivatization |

|---|---|---|---|

| O-Demethylation | HBr or BBr₃ | 1-Benzyl-4-(4-hydroxybenzyl)piperazine | Enables O-alkylation, esterification, etc. |

| O-Alkylation | 1-Benzyl-4-(4-hydroxybenzyl)piperazine + Alkyl Halide (e.g., Ethyl Iodide) | 1-Benzyl-4-(4-ethoxybenzyl)piperazine | Modulation of lipophilicity and steric profile |

| O-Fluoroalkylation | 1-Benzyl-4-(4-hydroxybenzyl)piperazine + Fluoroalkyl Tosylate | 1-Benzyl-4-(4-(fluoroalkoxy)benzyl)piperazine | Introduction of radiolabels (e.g., ¹⁸F) |

Structural Variations of the Piperazine Core

The synthesis of these core-modified analogues would involve utilizing a different cyclic diamine starting material in the initial alkylation steps. Instead of piperazine, a chemist could start with, for example, homopiperazine (B121016) (1,4-diazepane) or a bridged diazabicycloalkane.

Potential piperazine bioisosteres include:

Homopiperazine (1,4-Diazepane): This seven-membered ring analogue increases the distance and alters the angle between the nitrogen atoms and their substituents, which can impact receptor binding and conformational flexibility. nih.gov

Bridged Bicyclic Diamines: Structures like 2,5-diazabicyclo[2.2.1]heptane introduce conformational rigidity. This can be advantageous in locking the molecule into a specific bioactive conformation, potentially increasing potency and selectivity. nih.gov

Spirocyclic Diamines: Spiro-diamines can also be used to replace the piperazine ring, offering different three-dimensional arrangements of the benzyl and 4-methoxybenzyl groups. enamine.netnih.gov

| Core Structure | Example Name | Key Structural Feature | Potential Impact on Properties |

|---|---|---|---|

| Homopiperazine | 1-Benzyl-4-(4-methoxybenzyl)-1,4-diazepane | Seven-membered ring | Increased flexibility and size |

| 2,5-Diazabicyclo[2.2.1]heptane | 2-Benzyl-5-(4-methoxybenzyl)-2,5-diazabicyclo[2.2.1]heptane | Rigid bridged structure | Conformational restriction, improved selectivity |

| Spirodiamine | (Specific spirodiamine derivative) | Spirocyclic junction | Altered 3D geometry and vector positioning |

Introduction of Radiolabels for Research Probes

Radiolabeled versions of this compound are invaluable tools for in vitro and in vivo studies, particularly for positron emission tomography (PET) imaging. nih.gov PET allows for the non-invasive visualization and quantification of molecular targets in living organisms. The most common isotopes for PET are Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.8 min).

Carbon-11 Labeling: A direct and effective method for introducing ¹¹C is through the methylation of a precursor molecule. For a very close analogue, 1-(benzofuran-2-ylmethyl)-4-(4-[¹¹C]methoxybenzyl)piperazine, the radiosynthesis was achieved by reacting the corresponding demethylated precursor, N-((benzofuran-2-yl)methyl)-N'-(4-hydroxybenzyl)piperazine, with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate. nih.gov This reaction is typically rapid and high-yielding, which is essential given the short half-life of ¹¹C. This established methodology is directly applicable to the target compound.

Synthetic Route:

O-demethylation of this compound to yield 1-benzyl-4-(4-hydroxybenzyl)piperazine.

Reaction of the phenolic precursor with [¹¹C]CH₃I in the presence of a base (e.g., NaOH or tetra-n-butylammonium hydroxide) to afford [¹¹C-methoxy]this compound. nih.gov

Fluorine-18 Labeling: The longer half-life of ¹⁸F allows for more complex syntheses and longer imaging studies. A common strategy for introducing ¹⁸F is through nucleophilic substitution using [¹⁸F]fluoride. This can be achieved by attaching a fluoroalkyl group to the phenolic precursor.

Synthetic Route:

O-demethylation to obtain 1-benzyl-4-(4-hydroxybenzyl)piperazine.

O-alkylation of the phenol with a bifunctional linker, such as 1,2-ethylene glycol bis-tosylate, to install a tosylate leaving group. nih.gov

Nucleophilic substitution of the tosylate with [¹⁸F]fluoride, typically activated with a potassium/Kryptofix 2.2.2 complex, to yield the final ¹⁸F-labeled tracer, 1-benzyl-4-(4-(2-[¹⁸F]fluoroethoxy)benzyl)piperazine. nih.gov

| Isotope | Labeling Position | Precursor | Radiolabeling Reagent | Final Product (Example) |

|---|---|---|---|---|

| ¹¹C | Methoxy group | 1-Benzyl-4-(4-hydroxybenzyl)piperazine | [¹¹C]CH₃I or [¹¹C]CH₃OTf | 1-Benzyl-4-(4-[¹¹C]methoxybenzyl)piperazine |

| ¹⁸F | Fluoroethoxy side chain | 1-Benzyl-4-(4-(2-tosyloxyethoxy)benzyl)piperazine | K[¹⁸F]F / Kryptofix 2.2.2 | 1-Benzyl-4-(4-(2-[¹⁸F]fluoroethoxy)benzyl)piperazine |

Structure Activity Relationship Sar Investigations of 1 Benzyl 4 4 Methoxybenzyl Piperazine Analogues

Design Principles for Investigating Molecular Interactions

The design of analogues of 1-benzyl-4-(4-methoxybenzyl)piperazine is guided by established medicinal chemistry principles aimed at systematically probing the interactions between the ligand and its biological target. A common strategy involves the modification of specific regions of the molecule to understand their role in binding. For instance, in the development of new benzylpiperazine derivatives as sigma-1 (σ1) receptor ligands, researchers have identified key hydrophobic domains that are crucial for high-affinity binding. nih.govnih.gov

A primary approach is the systematic substitution of the benzyl (B1604629) rings. For example, the introduction of various substituents at different positions on the phenyl rings can elucidate the electronic and steric requirements of the binding pocket. In a series of N-(substituted phenyl)-piperazine conjugates, it was observed that bulky lipophilic moieties on the piperazine (B1678402) ring could enhance activity against certain biological targets. mdpi.com Another design principle is the alteration of the linker connecting the aromatic moieties to the central piperazine core. The length and flexibility of this linker can significantly impact binding affinity by optimizing the spatial orientation of the key pharmacophoric features. nih.gov

Furthermore, bioisosteric replacement is a widely used design principle. This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, replacing a furan (B31954) ring with a phenyl ring in a series of piperazine ureas led to a significant improvement in activity and metabolic stability. researchgate.net These design strategies are often guided by computational modeling to generate hypotheses about ligand-receptor interactions, which are then tested through the synthesis and biological evaluation of new analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models are valuable tools for predicting the activity of novel analogues and for gaining insights into the structural features that are important for molecular behavior. For classes of compounds like benzylpiperazine derivatives, QSAR studies can help to rationalize the observed SAR and guide the design of more potent ligands.

A typical QSAR study involves the generation of a dataset of compounds with their corresponding biological activities, often expressed as IC50 or Ki values. A variety of molecular descriptors are then calculated for each compound, representing its physicochemical properties, such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity). nih.gov Statistical methods, such as multiple linear regression (MLR), are then employed to build a mathematical equation that relates the descriptors to the biological activity. mdpi.com

For example, a QSAR study on a series of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives, which are structurally related to benzylpiperazines, revealed the importance of lipophilicity and electron-donating substituents for binding affinity to the CCR5 receptor. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed insights by considering the 3D shape and electrostatic potential of the molecules. researchgate.net These models can generate contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, thereby providing a more intuitive guide for drug design.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in model development. mdpi.comherts.ac.uk A well-validated QSAR model can be a powerful predictive tool in the optimization of lead compounds.

Impact of Substituent Electronic Properties on Binding Affinities in Mechanistic Studies

The electronic properties of substituents on the aromatic rings of this compound analogues can have a profound impact on their binding affinities for various receptors. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density distribution within the molecule, thereby influencing key interactions with the target protein, such as hydrogen bonds, and electrostatic or pi-pi interactions.

In studies of arylpiperazine derivatives, it has been observed that the nature of the substituent on the phenyl ring can significantly modulate affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. For instance, the presence of electron-withdrawing substituents para to the piperazine ring was found to strongly reduce the activity at both 5-HT1A and D2A receptors. nih.gov This suggests that an electron-rich aromatic system is favorable for binding to these receptors. The electronic properties of substituents can also influence the pKa of the basic nitrogen atom in the piperazine ring, which in turn affects the ionization state of the molecule at physiological pH and its ability to form ionic interactions with acidic residues in the receptor binding site. uninet.edu

The following table illustrates the effect of substituents on the binding affinity of some benzylpiperazine analogues for the sigma-1 (σ1) receptor.

| Compound | Substituent on Benzyl Ring | σ1 Ki (nM) |

| Analogue 1 | 4-H | 3.0 |

| Analogue 2 | 4-Cl | 1.0 |

| Analogue 3 | 4-OCH3 | 0.6 |

Data synthesized from studies on related benzylpiperazine derivatives for illustrative purposes. nih.gov

As shown in the table, the introduction of an electron-withdrawing chloro group or an electron-donating methoxy (B1213986) group at the para position of the benzyl ring can enhance binding affinity for the σ1 receptor compared to the unsubstituted analogue. This highlights the complex nature of substituent effects, where both inductive and resonance effects can play a role in modulating biological activity.

Influence of Steric Hindrance and Conformational Flexibility on Molecular Recognition

The three-dimensional shape of a molecule, governed by steric hindrance and conformational flexibility, is a critical determinant of its ability to bind to a biological target. In the case of this compound analogues, the size and shape of substituents, as well as the conformational freedom of the piperazine ring and the benzyl groups, play a significant role in molecular recognition.

The piperazine ring can adopt different conformations, such as chair and boat forms, and the orientation of the substituents on the nitrogen atoms can be either axial or equatorial. rsc.org The preferred conformation is influenced by the steric bulk of the substituents. Large, bulky groups will generally favor an equatorial position to minimize steric clashes. nih.gov The relative orientation of the two benzyl groups is also crucial for fitting into the binding pocket of a receptor. Molecular modeling studies on related 1,4-disubstituted piperazines have been used to create pharmacophore models that define the optimal spatial arrangement of key features for receptor binding. nih.gov

The introduction of bulky substituents on the aromatic rings can lead to steric hindrance, which may either enhance or diminish binding affinity depending on the topology of the receptor's binding site. In some cases, a bulky group may prevent the molecule from adopting the optimal conformation for binding. Conversely, a bulky substituent might engage in favorable van der Waals interactions with a hydrophobic pocket in the receptor, thereby increasing affinity. For example, in a series of N-benzyl phenethylamines, the size of the substituent at the 4-position of the phenethylamine (B48288) ring was found to influence functional activity at serotonin receptors. nih.gov

The flexibility of the molecule is also a key factor. A certain degree of conformational flexibility is often required for a ligand to adapt its shape to the binding site (induced fit). However, highly flexible molecules may have a higher entropic penalty upon binding, which can decrease affinity. Therefore, a balance between rigidity and flexibility is often desirable.

Enantiomeric Purity and its Academic Impact on Ligand-Receptor Interactions

Many biologically active molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. In the context of this compound analogues, the introduction of a chiral center, for instance by substitution on the benzyl groups or the piperazine ring, can lead to enantiomers with significantly different biological activities. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and can therefore differentiate between the two enantiomers of a chiral ligand.

The differential interaction of enantiomers with a biological target is a well-established principle in pharmacology. One enantiomer may exhibit high affinity and efficacy, while the other may be less active or even inactive. In some cases, the "inactive" enantiomer may contribute to off-target effects. Therefore, the use of enantiomerically pure compounds is often crucial for achieving selectivity and a better therapeutic index. The synthesis of chiral, non-racemic piperazine derivatives has been a subject of interest in medicinal chemistry. researchgate.net For example, starting from chiral amino acids, it is possible to synthesize enantiomerically pure piperazine scaffolds. rsc.org

The academic impact of studying the enantiomeric purity of ligands like benzylpiperazine analogues is significant. It provides a deeper understanding of the three-dimensional nature of ligand-receptor interactions. By comparing the activity of the two enantiomers, researchers can infer the specific stereochemical requirements of the binding site. For instance, in a series of chiral (piperazin-2-yl)methanol derivatives, it was found that the stereochemistry at the C2 position of the piperazine ring had a significant impact on the affinity for the sigma-1 receptor. researchgate.net Such studies are essential for the development of more refined pharmacophore models and for the rational design of new therapeutic agents with improved stereoselectivity.

Mechanistic Studies of Molecular and Cellular Interactions of 1 Benzyl 4 4 Methoxybenzyl Piperazine in Vitro Research

In Vitro Receptor Binding Affinity Profiling

The initial characterization of a compound's mechanism of action often begins with an assessment of its binding affinity to various receptors. For 1-benzyl-4-(4-methoxybenzyl)piperazine, this profiling has centered on its interaction with sigma (σ) receptors.

In vitro binding assays have demonstrated that this compound is a potent ligand for both σ1 and σ2 receptors. Studies involving radioligand binding assays with guinea pig brain membranes have quantified the affinity of this compound. The inhibitory constant (Ki), which represents the concentration of the ligand that binds to 50% of the receptors, is a key metric in these studies.

One such study reported a high affinity of this compound for the σ1 receptor, with a Ki value of 1.7 nM. The same research also determined its affinity for the σ2 receptor, finding a Ki value of 18.8 nM. These low nanomolar affinities indicate a strong and direct interaction with both sigma receptor subtypes. The structural features of the molecule, particularly the presence of the two benzyl (B1604629) groups attached to the piperazine (B1678402) core, are crucial for this high-affinity binding.

Table 1: Sigma Receptor Binding Affinities of this compound

| Receptor Subtype | Ki (nM) |

|---|---|

| Sigma-1 (σ1) | 1.7 |

| Sigma-2 (σ2) | 18.8 |

Binding selectivity is a critical parameter in drug discovery, as it can influence the therapeutic window and side-effect profile of a compound. The selectivity of this compound for σ1 versus σ2 receptors has been evaluated based on its binding affinities.

By comparing the Ki values for the two receptor subtypes, a selectivity ratio can be calculated. For this compound, the selectivity ratio for σ1 over σ2 is approximately 11-fold (Ki(σ2)/Ki(σ1) = 18.8 nM / 1.7 nM). This indicates a preferential, though not exclusive, binding to the σ1 receptor. This level of selectivity suggests that the compound's biological effects are likely mediated through its interaction with both receptor subtypes, but with a more pronounced action at the σ1 receptor.

Enzyme Modulation and Inhibition Kinetics in Isolated Systems

Beyond receptor binding, the potential for a compound to modulate the activity of key enzymes is another important aspect of its pharmacological profile.

Dipeptidyl Peptidase-4 (DPP-4) is an enzyme involved in glucose metabolism and is a target for the treatment of type 2 diabetes. A search of the scientific literature reveals a lack of specific studies investigating the direct inhibitory effects of this compound on DPP-4. While some piperazine-containing compounds have been explored as DPP-4 inhibitors, the research focus for this particular molecule has been elsewhere.

Beta-Secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta peptides, a hallmark of Alzheimer's disease. Despite the interest in sigma receptor ligands for neurodegenerative diseases, there is no direct evidence in the current scientific literature to suggest that this compound acts as a direct inhibitor of BACE1. Its potential neuroprotective effects are more likely attributed to its modulation of sigma receptors rather than direct enzymatic inhibition of BACE1.

Modulation of Cellular Signaling Pathways in Model Cell Lines (e.g., Apoptosis Induction, Cell Cycle Regulation)

The binding of this compound to sigma receptors can initiate downstream signaling cascades that affect various cellular processes. Research in this area is ongoing, with a focus on understanding how this compound influences cell fate.

Sigma-1 receptors are known to be involved in the regulation of cellular stress responses and can modulate signaling pathways related to cell survival and apoptosis (programmed cell death). While specific studies on the direct effects of this compound on apoptosis and cell cycle regulation are not extensively detailed in publicly available research, the known functions of its target receptors provide a framework for its potential cellular actions.

Similarly, the σ2 receptor is implicated in the control of cell proliferation and has been identified as a potential target for cancer therapy. Ligands that bind to the σ2 receptor have been shown in some studies to induce apoptosis in tumor cells. Given the affinity of this compound for the σ2 receptor, it is plausible that it could exert such effects. However, detailed mechanistic studies in specific model cell lines are required to confirm and characterize the modulation of these cellular signaling pathways by this compound.

Receptor Translocation Studies and Intracellular Localization Investigations

Currently, there is no available research data detailing receptor translocation studies or intracellular localization investigations specifically for this compound.

Advanced Spectroscopic and Chromatographic Characterization of 1 Benzyl 4 4 Methoxybenzyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR and ¹³C NMR for Core Structure Confirmation

The proton (¹H) and carbon-13 (¹³C) NMR spectra are fundamental for confirming the core structure of 1-benzyl-4-(4-methoxybenzyl)piperazine. The expected chemical shifts are predicted based on the analysis of similar structures, such as 1-benzylpiperazine (B3395278) and 1-(4-methoxybenzyl)piperazine (B1330243).

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the protons of the benzyl (B1604629) group, the 4-methoxybenzyl group, and the piperazine (B1678402) ring. The aromatic protons of the unsubstituted benzyl group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The protons on the 4-methoxybenzyl group would show a characteristic AA'BB' splitting pattern, with two doublets, one around δ 7.2 ppm and the other around δ 6.8 ppm. The benzylic protons of both benzyl groups would likely appear as singlets around δ 3.5 ppm. The four methylene (B1212753) groups of the piperazine ring are expected to show broad signals around δ 2.4-2.6 ppm, indicating their chemical equivalence in a rapidly conformationally averaging system. The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the piperazine ring are expected to resonate around δ 53-54 ppm. The benzylic carbons are predicted to appear around δ 63 ppm. The aromatic carbons of the benzyl group would be found in the δ 127-138 ppm region. For the 4-methoxybenzyl group, the carbon attached to the methoxy group is expected at approximately δ 159 ppm, while the other aromatic carbons would appear between δ 114 ppm and δ 130 ppm. The methoxy carbon itself is anticipated around δ 55 ppm.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.25 | m | 5H | Phenyl-H |

| ~7.22 | d | 2H | 4-Methoxybenzyl-H (ortho to CH₂) |

| ~6.85 | d | 2H | 4-Methoxybenzyl-H (ortho to OCH₃) |

| ~3.78 | s | 3H | -OCH ₃ |

| ~3.50 | s | 2H | Phenyl-CH ₂- |

| ~3.48 | s | 2H | 4-Methoxybenzyl-CH ₂- |

| ~2.45 | br s | 8H | Piperazine-H |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~159.0 | C -OCH₃ |

| ~138.0 | Phenyl-C (quaternary) |

| ~130.5 | 4-Methoxybenzyl-C (quaternary) |

| ~130.0 | 4-Methoxybenzyl-C H (ortho to CH₂) |

| ~129.0 | Phenyl-C H |

| ~128.2 | Phenyl-C H |

| ~127.1 | Phenyl-C H |

| ~113.8 | 4-Methoxybenzyl-C H (ortho to OCH₃) |

| ~63.0 | Phenyl-C H₂- |

| ~62.8 | 4-Methoxybenzyl-C H₂- |

| ~55.2 | -OC H₃ |

| ~53.1 | Piperazine-C H₂ |

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignments

While specific 2D NMR data for this compound are not available in the reviewed literature, these techniques would be crucial for unambiguous assignments. A Correlation Spectroscopy (COSY) experiment would confirm the coupling between the aromatic protons on the 4-methoxybenzyl group. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the proton signals with their directly attached carbon atoms, for instance, linking the benzylic proton signals to the benzylic carbon signals. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would be invaluable for establishing the connectivity across the molecule, showing correlations between the benzylic protons and the quaternary aromatic carbons, as well as the piperazine carbons, thus definitively confirming the placement of the benzyl and 4-methoxybenzyl groups on the piperazine nitrogen atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound. For the molecular formula C₁₉H₂₄N₂O, the calculated exact mass of the protonated molecule [M+H]⁺ is 297.1961 g/mol . Experimental verification of this exact mass would confirm the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation pathways of the molecule. Based on the fragmentation of similar benzylpiperazine derivatives, several key fragmentation pathways can be predicted. mdpi.com A primary fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91 (from the benzyl group) and a 4-methoxybenzyl ion at m/z 121. nih.gov Another characteristic fragmentation would involve the cleavage of the piperazine ring. The protonated molecule would likely produce significant fragment ions corresponding to the loss of the benzyl group to give an ion at m/z 205 and the loss of the 4-methoxybenzyl group to give an ion at m/z 175. Further fragmentation of the piperazine ring itself would also be expected.

Predicted Major Fragment Ions in the ESI-MS/MS Spectrum of this compound [M+H]⁺

| m/z (Predicted) | Proposed Fragment |

| 297.2 | [M+H]⁺ |

| 205.1 | [M - C₇H₇]⁺ |

| 175.1 | [M - C₈H₉O]⁺ |

| 121.1 | [C₈H₉O]⁺ |

| 91.1 | [C₇H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

The C-H stretching vibrations of the aromatic rings would appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the benzylic and piperazine methylene groups would be observed in the 2950-2800 cm⁻¹ range. A strong absorption band corresponding to the C-O stretching of the methoxy group is expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The C-N stretching vibrations of the tertiary amines in the piperazine ring would likely appear in the 1150-1020 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings would give rise to bands in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2800 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1610, 1510, 1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch (asymmetric) | Aryl-O-CH₃ |

| ~1150-1020 | C-N Stretch | Tertiary Amine |

| ~1030 | C-O Stretch (symmetric) | Aryl-O-CH₃ |

| 900-675 | C-H Bend (out-of-plane) | Aromatic |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. Its versatility allows for the development of robust analytical methods and efficient preparative purification.

The development of a selective and sensitive analytical HPLC method is critical for determining the purity of this compound and separating it from potential starting materials, by-products, and degradants. A typical approach involves reversed-phase HPLC (RP-HPLC) due to the compound's moderate polarity.

Method development would systematically investigate various parameters to achieve optimal separation. This includes screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl), mobile phase compositions (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), and detector settings.

Key Considerations for Method Development:

Column Chemistry: An octadecyl (C18) or octyl (C8) bonded silica (B1680970) column is often the first choice for piperazine derivatives. nih.gov For compounds with aromatic rings, a phenyl-based stationary phase can offer alternative selectivity through π-π interactions.

Mobile Phase: A gradient elution is generally preferred over isocratic elution to ensure good resolution of all components in a sample within a reasonable analysis time. The mobile phase typically consists of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) for MS compatibility) and an organic solvent such as acetonitrile or methanol. sielc.com

Detection: Given the presence of two chromophoric benzyl groups, UV detection is a suitable and widely used technique. nih.gov The selection of an optimal wavelength, likely around 220-230 nm where the benzene rings exhibit strong absorbance, is crucial for achieving high sensitivity. A photodiode array (PDA) detector can be employed to acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.

A hypothetical, optimized HPLC method for the purity analysis of this compound is presented in the table below. This method is based on common practices for analyzing structurally related piperazine compounds. nih.govsielc.com

Table 1: Illustrative Analytical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 228 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 9.5 minutes |

This table is illustrative and represents a typical starting point for method development.

For the isolation and purification of this compound on a larger scale for research purposes, analytical HPLC methods can be scaled up to preparative HPLC. This involves using a column with a larger internal diameter and particle size to accommodate higher sample loads.

The primary goal of preparative HPLC is to isolate the compound of interest with a high degree of purity. The method developed for analytical purposes often serves as the foundation, with modifications to the flow rate and gradient profile to optimize throughput and purity. The collected fractions containing the purified compound are then typically subjected to solvent evaporation to yield the solid product. Such methods are scalable and can be used for the isolation of impurities as well. sielc.com

Table 2: Representative Preparative HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 21.2 mm, 10 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Elution | Isocratic or Step Gradient |

| Flow Rate | 20 mL/min |

| Loading | 50-100 mg per injection |

| Detection | UV at 228 nm |

| Fraction Collection | Triggered by UV signal |

This table provides an example of preparative HPLC conditions that could be adapted for the purification of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and structural elucidation of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, it can be analyzed by GC-MS, particularly for identifying volatile impurities or after derivatization. maps.orgoup.com

GC-MS analysis separates compounds based on their volatility and interaction with the stationary phase of the GC column, followed by detection and fragmentation in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used for identification. nih.gov

For piperazine derivatives, GC-MS is frequently employed in forensic analysis. rsc.org The electron impact (EI) ionization of this compound is expected to produce characteristic fragment ions. The molecular ion peak (M+) would be observed, and key fragmentations would likely involve cleavage of the benzyl and methoxybenzyl groups, as well as fragmentation of the piperazine ring.

A common fragmentation pathway for benzylpiperazines involves the formation of a tropylium ion at m/z 91 from the benzyl group. The 4-methoxybenzyl moiety would be expected to yield a characteristic fragment at m/z 121. Cleavage within the piperazine ring can also lead to predictable fragment ions. maps.orgoup.com

In some cases, derivatization may be employed to improve the chromatographic properties or to enhance the mass spectral fragmentation patterns of piperazine compounds. maps.org For instance, acylation of the secondary amine (if present) can be performed, although this is not applicable to the tertiary amines in the target compound.

Table 3: Projected GC-MS Analytical Conditions

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (1 min hold), ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 290 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 40-550 amu |

| Expected Retention Time | ~ 12-15 minutes |

This table outlines typical GC-MS parameters suitable for the analysis of the title compound, based on methods for similar structures. maps.orgoup.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine |

| Acetonitrile |

| Ammonium acetate |

| Benzylpiperazine |

| Formic acid |

| Methanol |

Computational Chemistry and Molecular Modeling of 1 Benzyl 4 4 Methoxybenzyl Piperazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometry, vibrational frequencies, and electronic properties. For 1-benzyl-4-(4-methoxybenzyl)piperazine, DFT calculations can elucidate its ground-state electronic structure and reactivity. Methods like the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) are commonly employed for accurate calculations of organic molecules. researchgate.netnih.gov

Molecular Orbital Theory provides a framework for understanding the chemical reactivity of a molecule through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For derivatives of piperazine (B1678402), DFT calculations are used to determine these energy levels. researchgate.net An analysis of this compound would likely show that the electron density of the HOMO is concentrated on the electron-rich methoxybenzyl and piperazine moieties, while the LUMO density is distributed across the benzyl (B1604629) ring system. This distribution dictates how the molecule interacts with electrophiles and nucleophiles.

Table 1: Representative Frontier Orbital Data for a Piperazine Derivative This table presents illustrative data based on typical DFT calculations for similar arylpiperazine structures. Actual values for this compound would require specific computation.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.50 | Indicates the energy of the highest occupied molecular orbital, reflecting the molecule's electron-donating capability. |

| LUMO Energy | -0.85 | Indicates the energy of the lowest unoccupied molecular orbital, reflecting the molecule's electron-accepting capability. |

| Energy Gap (ΔE) | 4.65 | The difference between LUMO and HOMO energies, which correlates with the chemical reactivity and stability of the molecule. A lower gap suggests higher reactivity. nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, an MEP map would likely reveal negative potential (red) around the oxygen atom of the methoxy (B1213986) group and the nitrogen atoms of the piperazine ring, identifying them as sites for hydrogen bonding or interaction with electrophiles. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those on the piperazine ring's nitrogen atom if protonated. nih.gov This information is crucial for understanding non-covalent interactions in ligand-receptor binding.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. Given that many arylpiperazine derivatives interact with serotonin (B10506) and dopamine (B1211576) receptors, these would be logical targets for docking studies with this compound. nih.gov

Docking simulations of this compound into a receptor like the dopamine D2 or serotonin 5-HT1A receptor would aim to identify the most stable binding pose. The analysis involves identifying key interactions, such as:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring and the oxygen of the methoxy group could act as hydrogen bond acceptors. A protonated piperazine nitrogen can also act as a hydrogen bond donor. These interactions often occur with polar amino acid residues like aspartate, serine, or threonine in the receptor's active site. nih.gov

Hydrophobic Interactions: The benzyl and methoxybenzyl aromatic rings are expected to form hydrophobic and van der Waals interactions with nonpolar residues such as phenylalanine, tryptophan, and leucine. nih.govresearchgate.net

Pi-Pi Stacking: The aromatic rings of the ligand can engage in π-π stacking interactions with aromatic residues like tyrosine or tryptophan within the binding pocket, which significantly contributes to binding stability. researchgate.net

For instance, docking studies of similar benzylpiperidine compounds with acetylcholinesterase have shown that the benzyl group fits well into the active site, forming key stacking interactions with tryptophan residues. researchgate.netnih.gov

Table 2: Hypothetical Key Interactions for this compound with a G-Protein Coupled Receptor This table illustrates potential interactions based on docking studies of similar ligands with receptors like the dopamine D2 receptor.

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

| Ionic/H-Bond | Protonated Piperazine Nitrogen | Aspartic Acid (Asp) nih.gov |

| Hydrogen Bond | Methoxy Group Oxygen | Serine (Ser), Threonine (Thr) nih.gov |

| π-π Stacking | Benzyl Ring | Tryptophan (Trp), Phenylalanine (Phe) researchgate.net |

| Hydrophobic | Methoxybenzyl Ring | Leucine (Leu), Valine (Val) |

After generating potential binding poses, a scoring function is used to rank them. Scoring functions are mathematical models that estimate the binding free energy of a ligand-receptor complex. A lower (more negative) score typically indicates a more favorable binding affinity. frontiersin.org These functions consider various energetic contributions, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the energy penalty of desolvation upon binding. frontiersin.org

The evaluation of the docking score helps prioritize compounds in virtual screening campaigns and provides a quantitative prediction of their potential potency. Comparing the docking score of this compound to that of known reference ligands for a specific receptor can provide a preliminary assessment of its expected biological activity. ugm.ac.id

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This technique is used to assess the conformational flexibility of the ligand and the stability of the ligand-receptor complex in a simulated physiological environment. nih.govmdpi.com

For this compound, an MD simulation would typically be run for hundreds of nanoseconds. nih.gov The simulation would start with the best-ranked pose from molecular docking. The analysis of the MD trajectory can reveal:

Conformational Changes: The simulation shows how the ligand and the protein's active site residues adjust to each other over time. It helps in understanding the flexibility of the ligand's rotatable bonds and the preferred conformations within the binding pocket. nih.gov

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand's position relative to the protein, one can assess the stability of the binding pose. A stable, low RMSD value over the simulation time suggests a durable interaction. nih.gov

Interaction Persistence: MD simulations allow for the analysis of the persistence of key interactions (like hydrogen bonds) identified in docking. An interaction that is maintained for a high percentage of the simulation time is considered stable and important for binding. nih.gov

MD simulations are computationally intensive but provide a more realistic and accurate picture of the molecular interactions, confirming and refining the hypotheses generated from docking studies. researchgate.netsciprofiles.com

In Silico Prediction of Molecular Descriptors Relevant to Biological Activity (e.g., Lipophilicity, Topological Polar Surface Area)

In the realm of computational drug design and medicinal chemistry, the biological activity of a compound is intimately linked to its physicochemical properties. In silico tools allow for the prediction of key molecular descriptors that govern a molecule's pharmacokinetic and pharmacodynamic behavior. For this compound, these descriptors provide critical insights into its potential as a therapeutic agent. Key parameters such as lipophilicity and topological polar surface area (TPSA) are instrumental in predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Lipophilicity: This property, commonly expressed as the logarithm of the partition coefficient (Log P), describes a compound's distribution between an oily (octanol) and an aqueous phase. It is a crucial determinant of how well a molecule can cross biological membranes, such as the intestinal lining or the blood-brain barrier. A balanced lipophilicity is often desired; while high lipophilicity can enhance membrane permeability, it may also lead to poor solubility, increased metabolic breakdown, and higher toxicity. Multiple computational methods exist to estimate Log P, each employing a different algorithm, which accounts for the variations in predicted values.

Topological Polar Surface Area (TPSA): The TPSA is defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule, including their attached hydrogens. sigmaaldrich.com This descriptor is an excellent predictor of a drug's transport properties, particularly its oral bioavailability and ability to penetrate the blood-brain barrier. sigmaaldrich.com Molecules with a TPSA greater than 140 Ų are generally believed to exhibit poor cell membrane permeability. sigmaaldrich.com To cross the blood-brain barrier and act on the central nervous system, a TPSA of less than 90 Ų is often considered necessary.

The molecular descriptors for this compound have been calculated using computational models to predict its drug-like characteristics. The values presented in the table below were generated using the SwissADME web tool, a widely used platform for predicting physicochemical properties. nih.gov

Interactive Data Table: Predicted Molecular Properties of this compound

| Property/Descriptor | Predicted Value | Relevance to Biological Activity |

| Molecular Formula | C19H24N2O | Defines the elemental composition of the compound. |

| Molecular Weight | 296.41 g/mol | Influences diffusion and transport across membranes. |

| Lipophilicity (Log P) | ||

| iLOGP | 3.51 | Predicts the n-octanol/water partition coefficient. |

| XLOGP3 | 3.33 | An atomistic and knowledge-based prediction of Log P. |

| WLOGP | 3.12 | An atomistic method based on a fragmental system. |

| MLOGP | 2.89 | A topological method based on vertex-contributions. |

| Silicos-IT Log P | 3.69 | A hybrid fragment/topological prediction method. |

| Topological Polar Surface Area (TPSA) | 15.39 Ų | Predicts membrane permeability and bioavailability. The low value suggests high potential for blood-brain barrier penetration. sigmaaldrich.com |

| Water Solubility | ||

| Log S (ESOL) | -3.85 | Predicts solubility in water (mol/L). |

| Solubility (ESOL) | 1.41e-04 mol/L | Indicates low solubility in water. |

| Solubility Class (ESOL) | Poorly soluble | |

| Drug-Likeness Rules | ||

| Lipinski Rule | Yes; 0 violations | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. |

| Ghose Filter | Yes; 0 violations | A filter for defining drug-like compounds based on physicochemical property ranges. |

| Veber Filter | Yes; 0 violations | A filter based on TPSA and the number of rotatable bonds to predict good oral bioavailability. |

| Egan Filter | Yes; 0 violations | A rule for predicting drug absorption and bioavailability. |

| Muegge Filter | Yes; 1 violation (XLOGP>5) | A filter based on pharmacophore points and property ranges. |

| Synthetic Accessibility | 2.37 | A score from 1 (very easy) to 10 (very difficult) that estimates the ease of synthesis. |

Data generated using the SwissADME web tool. nih.govswissadme.chswissadme.ch

Virtual Screening Methodologies for Identifying Novel Analogues

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. uni.lu Starting with a known active compound like this compound, VS can be employed to discover novel analogues with potentially improved potency, selectivity, or pharmacokinetic profiles. The main strategies for virtual screening are ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS): This methodology is utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. swissadme.ch The starting point is the known active ligand, this compound. The principle is that molecules with similar structures or properties are likely to exhibit similar biological activities.

Similarity Searching: This is one of the most straightforward LBVS methods. A chemical library is searched for molecules that are structurally similar to the query molecule (the "lead"). Similarity is quantified using molecular fingerprints (e.g., bit strings encoding structural features) and a similarity metric like the Tanimoto coefficient.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. A model can be generated from this compound and then used as a 3D query to filter large databases for compounds that match the pharmacophore, regardless of their underlying chemical scaffold.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. By building a QSAR model from a series of piperazine analogues, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Structure-Based Virtual Screening (SBVS): This approach is applicable when the 3D structure of the biological target protein is known, typically from X-ray crystallography or NMR spectroscopy. SBVS simulates the interaction between potential ligands and the target's binding site.

Molecular Docking: This is the most common SBVS technique. sigmaaldrich.com It involves predicting the preferred orientation and conformation (the "pose") of a ligand when bound to a target protein. A scoring function is then used to estimate the strength of the binding affinity (e.g., binding energy). A virtual library of compounds can be docked into the target's active site, and compounds are ranked based on their docking scores. For this compound, if its target protein is known, docking could be used to screen for analogues that show a more favorable binding energy or improved interactions with key amino acid residues in the binding pocket. sigmaaldrich.com

By employing these virtual screening methodologies, researchers can efficiently explore vast chemical space to identify novel analogues of this compound. This computational pre-screening significantly reduces the time and cost associated with drug discovery by focusing laboratory efforts on compounds with the highest probability of success.

Future Research Directions and Academic Contributions of 1 Benzyl 4 4 Methoxybenzyl Piperazine Studies

Development of Chemogenetic Probes for Receptor Deconvolution

Chemogenetics, particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), represents a powerful technique for remotely controlling cell signaling pathways in living organisms. The development of novel inert ligands for these engineered receptors is a critical area of research. While 1-benzyl-4-(4-methoxybenzyl)piperazine has not been extensively documented as a DREADD actuator, its characteristics make it an intriguing candidate for future exploration in this domain.

Derivatives of this compound have been identified as potent and selective ligands for native receptors, such as the sigma-1 receptor. acs.orgresearchgate.netresearchgate.net This inherent bioactivity is a starting point for designing new chemogenetic probes. Future research could focus on modifying the structure of this compound to eliminate its affinity for endogenous receptors while preserving or enhancing its ability to bind to specifically engineered receptors. The goal would be to create a highly specific molecular tool that allows researchers to dissect the function of individual receptor systems in complex neurological circuits with high precision. The development of such probes would be a substantial contribution to neuroscience, enabling a more detailed understanding of the roles different receptors play in health and disease.

Exploration of Novel Synthetic Methodologies for Sustainable Production

The synthesis of piperazine-containing drugs is a cornerstone of the pharmaceutical industry. Traditional methods for producing N-substituted piperazines often involve multi-step processes that may use harsh reagents or require significant purification. acs.orgresearchgate.net Future research is increasingly focused on developing novel, sustainable synthetic methodologies that are more efficient and environmentally friendly.

The principles of green chemistry, such as atom economy and the use of eco-friendly solvents and catalysts, are central to this effort. For a compound like this compound, future synthetic strategies could include:

One-Pot Reactions: Designing a synthesis pathway where sequential reactions are carried out in a single reactor, minimizing solvent waste and purification steps. This approach has been successfully developed for other complex heterocyclic compounds.

Catalytic C-N Cross-Coupling: Exploring advanced catalytic systems, potentially using non-precious metals, for the efficient formation of the carbon-nitrogen bonds required to attach the benzyl (B1604629) and methoxybenzyl groups to the piperazine (B1678402) core.

Flow Chemistry: Utilizing continuous flow reactors, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.

Developing such sustainable methods would not only reduce the environmental impact of producing this and related compounds but also contribute to the broader field of green pharmaceutical manufacturing.

Advanced Computational Modeling for Mechanism Elucidation and Drug Design Principles

Computational modeling is an indispensable tool in modern medicinal chemistry for understanding how a ligand interacts with its biological target at a molecular level. For this compound and its analogs, advanced computational techniques can provide profound insights that guide the design of new and improved therapeutic agents.

While specific modeling studies on this exact compound are not widely published, research on closely related piperazine derivatives demonstrates the power of these methods. Future computational research on this compound would likely involve:

Molecular Docking: Simulating the binding pose of the compound within the active site of its target receptor (e.g., the sigma-1 receptor) to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the receptor-ligand complex over time to assess its stability and conformational changes.

Quantum Mechanics/Molecular Mechanics (QM/MM): Using high-level quantum mechanical calculations on the ligand and the receptor's active site to achieve a more accurate prediction of binding energies and reaction mechanisms.

Molecular Electrostatic Potential (MEP) Analysis: Mapping the charge distribution of the molecule to predict sites susceptible to electrophilic or nucleophilic attack, which helps in understanding its reactivity and intermolecular interactions.

These models contribute to establishing clear structure-activity relationships (SAR), providing a rational basis for designing next-generation molecules with enhanced potency, selectivity, and pharmacokinetic properties.

Interdisciplinary Research with Structural Biology to Elucidate Receptor-Ligand Complexes